molecular formula C6H4BrF2N B053279 4-Bromo-2,5-difluoroaniline CAS No. 112279-60-4

4-Bromo-2,5-difluoroaniline

Cat. No.: B053279
CAS No.: 112279-60-4
M. Wt: 208 g/mol
InChI Key: XOYHFIQPPOJMFK-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, where the hydrogen atoms at positions 4, 2, and 5 of the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Target of Action

4-Bromo-2,5-difluoroaniline is a chemical compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the body, responsible for the exchange of oxygen and carbon dioxide, which is vital for cellular respiration and energy production.

Pharmacokinetics

It is known that the compound has a high gastrointestinal (gi) absorption and is permeable to the blood-brain barrier (bbb) . . These properties may influence the bioavailability of the compound in the body.

Result of Action

Exposure to the compound is known to cause skin and eye irritation, and may cause respiratory irritation

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air . Moreover, exposure to dust, fume, gas, mist, vapors, or spray of the compound should be avoided, and it should be used only outdoors or in a well-ventilated area . These precautions suggest that the compound’s stability and activity may be affected by exposure to air and certain environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-difluoroaniline can be synthesized through the bromination of 2,5-difluoroaniline. The process involves the addition of bromine to a solution of 2,5-difluoroaniline in acetic acid at a controlled temperature of 15°-20°C. The reaction mixture is stirred for a specific duration to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2,5-difluoroaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2,6-difluoroaniline
  • 2,5-Difluoro-4-bromoaniline
  • 4-Bromo-2,5-difluorophenylamine

Comparison: 4-Bromo-2,5-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-2,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYHFIQPPOJMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378337
Record name 4-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-60-4
Record name 4-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluoroaniline
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Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (28.50 g, 0.160 mol) is added in small quantities over 1.5 hours to a stirred, cooled (-10° to 0° C.) solution of 2,5-difluoroaniline (20.00 g, 0.155 mol) in dry dichloromethane under dry nitrogen. This mixture is stirred at 0° C. for 2 hours (glc analysis revealing a complete reaction), and the red solution then washed with a large amount of water (×2) and dried (MgSO4). The solvent is removed in vacuo to afford a red solid with a yield of 32.19 g (100%).
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 100 g of 2,5-difluoroaniline and 1150 mL of AcOH is added over 1.3 hours a solution of 40.2 mL of Br2 in 350 mL of AcOH at a temperature of 15°-20°. The pink suspension is stirred 30 minutes longer and then evaporated in vacuo. The residue is basified with 50% NaOH (ice is added to keep the temperature below 35°). Extraction of the free base with 1 L of CH2Cl2 and washing of the extract with 2×100 mL of H2O, drying with Na2SO4 and evaporation in vacuo gives 157 g (97.5% yield) of 4-bromo-2,5-difluoroaniline, m.p. 73°-75°. The mass spectrum had a M+1 ions at 208,210.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
40.2 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
1150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2,5-difluoro-4-bromo-nitrobenzene (10 g, 42 mmol) in MeOH (200 mL) and conc. HCl (11 mL) was added tin(II)chloride dihydrate (38 g, 168 mmol) at room temperature. When complete the MeOH was distilled off under vacuum then water and celite were added. The mixture was neutralized with NaOH (50%) and filtered to remove the tin residue. The mixture was extracted with CH2Cl2 and the title compound 468A crystallized from CH2Cl2/hexane.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2,5-difluoroaniline
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Reactant of Route 5
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Reactant of Route 6
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